molecular formula C17H24N2O2 B3292358 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester CAS No. 877858-53-2

4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3292358
CAS RN: 877858-53-2
M. Wt: 288.4 g/mol
InChI Key: KFOIFRFPHCAQAT-UHFFFAOYSA-N
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Description

“4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C17H24N2O2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzyl esters like “4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester” often involves the reaction of carboxylic acids with benzyl alcohol in the presence of a catalyst . The reaction is slow and reversible, and the ester is usually distilled off as soon as it forms to prevent the reverse reaction .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclopropyl group, an aminomethyl group, and a carboxylic acid benzyl ester group .


Chemical Reactions Analysis

Esters, including “4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester”, can undergo several types of reactions. They can be hydrolyzed to form carboxylic acids, undergo alcoholysis to form different esters, and aminolysis to form amides . They can also react with Grignard reagents to form tertiary alcohols and with hydride reagents to form primary alcohols or aldehydes .

Mechanism of Action

The mechanism of ester formation involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, often concentrated sulphuric acid . The reaction is slow and reversible, and the ester is usually distilled off as soon as it forms to prevent the reverse reaction .

properties

IUPAC Name

benzyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19-10-8-14(9-11-19)12-18-16-6-7-16/h1-5,14,16,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIFRFPHCAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168635
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877858-53-2
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877858-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclopropylamine (1.4 g, 24.4 mmol) and acetic acid (0.5 ml) were added to a solution of 4-formyl-piperidine-1-carboxylic acid benzyl ester from Example E33.2 (5.5 g, 22.2 mmol) in methanol (49.5 ml) and the mixture was stirred for 1 h at room temperature. Sodium cyanoborohydride (1.84 g, 28.9 mmol) was added and the mixture was stirred for 20 h at room temperature under an inert atmosphere. Solvents were removed in vacuo and azeotroped with toluene. The residue was dissolved in EtOAC, washed with saturated NaHCO3 then brine, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane) to yield the title compound (3.0 g, 47%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.84 g
Type
reactant
Reaction Step Four
Quantity
49.5 mL
Type
solvent
Reaction Step Five
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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